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Technical Profile: 5-Chloro-2-fluoro-4-
methoxyphenol
Executive Summary
5-Chloro-2-fluoro-4-methoxyphenol (CAS: 1394953-79-7) is a highly specialized

trisubstituted arene scaffold used primarily as an intermediate in the synthesis of

pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the precise

arrangement of three distinct functional groups—a halogen pair (fluorine and chlorine) and an

electron-donating methoxy group—around a phenolic core. This configuration offers medicinal

chemists a "privileged structure" for optimizing potency via the "Magic Chloro" effect while

simultaneously modulating metabolic stability through fluorination.

This guide provides a comprehensive technical analysis of the molecule, detailing its

physicochemical properties, validated synthetic pathways, and critical role in modern drug

discovery.
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Chemical Identity & Physicochemical Properties[2]
[3]

Property Data

CAS Number 1394953-79-7

IUPAC Name 5-Chloro-2-fluoro-4-methoxyphenol

Molecular Formula

Molecular Weight 176.57 g/mol

SMILES COC1=C(Cl)C=C(O)C(F)=C1

Appearance Off-white to pale yellow crystalline solid

Predicted pKa
~8.5 (Acidity enhanced by F/Cl vs. 4-

methoxyphenol pKa 10.2)

Predicted LogP ~2.2 - 2.5

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Analysis & Electronic Logic
The utility of 5-Chloro-2-fluoro-4-methoxyphenol stems from the synergistic electronic and

steric effects of its substituents. Understanding these interactions is crucial for predicting

reactivity and binding affinity.

Electronic "Push-Pull" Dynamics
Phenolic OH (C1): Strong

-donor, activates the ring, primarily directing electrophiles to the ortho position (C6) since
para is blocked.

Methoxy (C4): Strong

-donor, activates C3 and C5.

Fluorine (C2): Strong

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3237819/docs?utm_src=pdf-body#chemical-structure-of-5-chloro-2-fluoro-4-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3237819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-withdrawer (inductive effect) but weak

-donor. It deactivates the ring slightly but directs ortho/para.

Chlorine (C5): The "Magic Chloro" substituent. In this position, it fills hydrophobic pockets in

protein targets (lipophilic contribution) and modulates the acidity of the phenolic proton,

potentially strengthening H-bonding interactions with receptor residues (e.g., serine or

threonine side chains).

Structural Connectivity Map
The following diagram illustrates the functional group interactions and their influence on the

molecule's reactivity profile.
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Figure 1: Functional group map illustrating the electronic contributions of substituents.

Synthetic Pathways & Experimental Protocols
The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol typically proceeds via the regioselective

chlorination of the commercially available precursor, 2-Fluoro-4-methoxyphenol.

Reaction Logic: Regioselectivity
Direct chlorination of 2-fluoro-4-methoxyphenol faces a competition between C3, C5, and C6.
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C3: Sterically crowded (sandwiched between F and OMe). Unlikely.

C6:Ortho to OH. Activated by OH.

C5:Ortho to OMe and para to F. Activated by OMe. Experimental precedence in similar

systems suggests that the C5 position is electronically favored for chlorination due to the

strong directing power of the methoxy group combined with the para-directing influence of

the fluorine atom, while C6 is somewhat deactivated by the inductive effect of the adjacent

fluorine (though F is at C2, its inductive pull is felt).

Protocol: Electrophilic Chlorination using NCS
Objective: Synthesize 5-Chloro-2-fluoro-4-methoxyphenol from 2-Fluoro-4-methoxyphenol.

Reagents:

Starting Material: 2-Fluoro-4-methoxyphenol (1.0 eq)

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

Solvent: Acetonitrile (MeCN) or DMF

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

Fluoro-4-methoxyphenol (1.42 g, 10 mmol) in Acetonitrile (20 mL).

Addition: Cool the solution to 0°C in an ice bath. Add NCS (1.40 g, 10.5 mmol) portion-wise

over 15 minutes to avoid exotherms.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The product typically

appears as a less polar spot compared to the starting material.

Quenching: Once conversion is complete (>95%), dilute the reaction mixture with water (50

mL) and extract with Ethyl Acetate (3 x 30 mL).
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Work-up: Wash the combined organic layers with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude residue is purified via flash column chromatography on silica gel.

Gradient: 0%

20% Ethyl Acetate in Hexanes.

Yield: Expected yield is 75–85%.

Synthesis Flowchart
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Figure 2: Synthetic workflow for the chlorination of 2-fluoro-4-methoxyphenol.

Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, the following spectroscopic signatures

must be verified.

Nuclear Magnetic Resonance (NMR)[4][5]
H NMR (400 MHz,

):

~3.85 ppm (3H, s): Methoxy group (

).

~5.20 ppm (1H, br s): Phenolic OH (exchangeable with

).
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~6.70 ppm (1H, d,

Hz): Proton at C3. It appears as a doublet due to coupling with the adjacent Fluorine at
C2.

~6.95 ppm (1H, d,

Hz): Proton at C6. It appears as a doublet (long-range coupling) with Fluorine at C2.

Note: The absence of a large ortho-coupling (

Hz) between aromatic protons confirms the para arrangement of the protons (C3 and C6
are para to each other), verifying the 1,2,4,5-substitution pattern.

Mass Spectrometry (MS)
Method: GC-MS or LC-MS (ESI-).

Molecular Ion:

176 (M) and 178 (M+2) in a 3:1 ratio, characteristic of a mono-chlorinated species.

Fragmentation: Loss of methyl radical (

) to form a quinoid species is common for anisole derivatives.

Applications in Drug Development[2][5][6]
5-Chloro-2-fluoro-4-methoxyphenol serves as a high-value scaffold in Medicinal Chemistry.

Its specific substitution pattern addresses common challenges in lead optimization:

Metabolic Stability: The fluorine atom at C2 blocks metabolic oxidation at a typically

vulnerable site, extending the half-life (

) of the drug candidate.

Lipophilicity Modulation: The C5-Chloro substituent increases

, enhancing membrane permeability. Additionally, the chlorine atom can fill hydrophobic
pockets in enzyme active sites (e.g., Kinase hinge regions).
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Bioisosterism: The methoxy group can act as a hydrogen bond acceptor. In some contexts,

the entire 2-fluoro-4-methoxyphenol motif mimics natural substrates but with altered

electronic properties.

Key Use Cases:

Kinase Inhibitors: Used as a coupling partner (via the phenol OH) to attach to heterocycles

(e.g., pyrimidines, quinolines) targeting MAPK or EGFR pathways.

Agrochemicals: Precursor for halogenated phenoxy herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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